molecular formula C12H13ClN2 B2854925 2-Amino-1-benzylpyridin-1-ium chloride CAS No. 943593-85-9

2-Amino-1-benzylpyridin-1-ium chloride

Cat. No.: B2854925
CAS No.: 943593-85-9
M. Wt: 220.7
InChI Key: XGHWYMGETWNJOK-UHFFFAOYSA-N
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Description

2-Amino-1-benzylpyridin-1-ium chloride is a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the preparation of Pyridylidene sulfonamide (PYSA) ligands . These ligands are complexed with metals like Palladium (II) to create catalysts used in cutting-edge scientific applications, such as electrocatalytic carbon dioxide (CO₂) reduction, a significant area of study in green chemistry . The compound serves as a fundamental building block, enabling researchers to develop and explore new catalytic systems. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use, or for consumption in any form.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyridin-1-ium-2-amine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWYMGETWNJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyridinium Salt Chemistry

Pyridinium (B92312) salts are a class of organic compounds characterized by a positively charged pyridine (B92270) ring. ontosight.ai Their general structure consists of a quaternary nitrogen atom within the aromatic ring, balanced by a counter-anion, which in this case is chloride. The synthesis of these salts is most commonly achieved through the quaternization of pyridine with an appropriate alkyl halide, a classic nucleophilic substitution reaction. mdpi.com For N-benzylpyridinium chloride, this involves the reaction of pyridine with benzyl (B1604629) chloride.

These salts are recognized for their utility in a variety of chemical applications. Their ionic nature makes them highly soluble in water and other polar solvents. ontosight.ai They are frequently employed as phase-transfer catalysts, which facilitate reactions between substances in different, immiscible phases. Furthermore, pyridinium salts, including N-benzylpyridinium derivatives, serve as important precursors for the synthesis of N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The specific properties and reactivity of a pyridinium salt can be finely tuned by altering the substituents on the pyridine ring and by exchanging the counter-anion.

PropertyDescriptionGeneral Significance
StructurePositively charged aromatic pyridine ring with a quaternary nitrogen.Provides a stable, yet reactive, chemical scaffold.
SynthesisTypically via quaternization of pyridine with an alkyl halide (e.g., benzyl chloride). Allows for straightforward and versatile production.
SolubilityGenerally high in polar solvents like water. ontosight.aiUseful for aqueous-phase reactions and biological applications.
ApplicationsPhase-transfer catalysts, precursors to N-heterocyclic carbenes (NHCs), ionic liquids. Demonstrates broad utility in synthetic and materials chemistry.

Significance of the N Benzylpyridinium Scaffold in Advanced Chemical Systems

The introduction of a benzyl (B1604629) group to the nitrogen atom of the pyridine (B92270) ring imparts specific and highly significant functionalities to the molecule. The N-benzylpyridinium scaffold is a key feature in several advanced chemical systems, with its importance spanning catalysis and medicinal chemistry. evitachem.com

In the realm of medicinal chemistry, the N-benzylpyridinium scaffold is particularly noteworthy for its structural resemblance to donepezil, a drug used in the management of Alzheimer's disease. evitachem.comfrontiersin.org This has spurred extensive research into N-benzylpyridinium derivatives as potent inhibitors of cholinesterase enzymes, which are implicated in the progression of neurodegenerative diseases. evitachem.comfrontiersin.org The benzyl group plays a crucial role by interacting with the catalytic anionic site of the acetylcholinesterase (AChE) enzyme. evitachem.com

The 2-amino group on the pyridinium (B92312) ring further distinguishes 2-Amino-1-benzylpyridin-1-ium chloride. This amino group can participate in hydrogen bonding, which is a critical interaction in biological systems and can influence how the molecule binds to enzyme targets. researchgate.net Crystallographic studies of a closely related analog, 2-Amino-1-(4-nitrobenzyl)pyridinium bromide, confirm the presence of N-H···anion hydrogen bonds that link molecules in the solid state. researchgate.net The study also revealed π–π stacking interactions between adjacent pyridine rings, another important non-covalent interaction that can influence molecular assembly and biological activity. researchgate.net

Structural Data of a Representative Analog: 2-Amino-1-(4-nitrobenzyl)pyridinium Cation. researchgate.net
ParameterValueSignificance
C-N Bond Length (in-ring amino)1.330 ÅIndicates significant conjugation, intermediate between a single and double bond.
Pyridine-Benzene Dihedral Angle85.0°Describes the relative orientation of the two aromatic rings.
Intermolecular InteractionsN-H···Br Hydrogen BondsKey for crystal packing and potential biological receptor interactions.
π–π StackingInfluences solid-state structure and molecular recognition.

Research Trajectories and Future Outlook for 2 Amino 1 Benzylpyridin 1 Ium Chloride and Its Analogs

Direct Quaternization Approaches

Direct quaternization represents the most straightforward strategy for the synthesis of this compound. This approach involves the formation of the pyridinium salt through the direct reaction of a pyridine (B92270) derivative with a benzylating agent.

Classical Alkylation Routes of Pyridine Derivatives

The most conventional and widely utilized method for synthesizing N-benzylpyridinium chloride and its derivatives is the direct alkylation of the corresponding pyridine compound with benzyl chloride. This reaction is a classic example of a nucleophilic substitution (specifically, the Menshutkin reaction), where the lone pair of electrons on the nitrogen atom of the 2-aminopyridine ring attacks the electrophilic benzylic carbon of benzyl chloride.

The reaction is typically carried out by heating a mixture of 2-aminopyridine and benzyl chloride, often under reflux conditions. The choice of solvent can significantly influence the reaction's efficiency and duration. Polar solvents such as dimethylformamide (DMF), acetonitrile, or alcohols are commonly employed to facilitate the reaction. googleapis.comgoogle.com Interestingly, research has shown that the presence of water in the reaction system can remarkably accelerate the quaternization process, leading to shorter reaction times and higher conversion rates compared to purely organic solvents. googleapis.comgoogle.com For instance, a reaction that might take days in methanol (B129727) at 40°C can see its conversion rate reach 100% in just a few hours when water is added to the mixture. google.com

Table 1: Comparison of Reaction Conditions for Classical Benzylation
Solvent SystemTypical TemperatureReported AdvantagesReference
Dimethylformamide (DMF)40-60°CGood solubility for reactants. semanticscholar.org
Methanol / EthanolRefluxCommonly used polar protic solvents. googleapis.com
Water or Water-Containing Organic Solvent70-90°CSignificantly increased reaction rate and yield. googleapis.comgoogle.com

Reaction with Pyridine Styryls and Benzyl Chloride

The synthesis of pyridinium salts from pyrylium (B1242799) salt precursors is a well-established method. sci-hub.se A related, though less direct, pathway could potentially involve precursors like styryl ketones. For example, the reaction of mesityl styryl ketone with acetylmesitylene has been explored in the synthesis of related pyrylium cations. sci-hub.se However, the specific route of reacting pyridine styryls directly with benzyl chloride to form this compound is not extensively documented in the surveyed literature, suggesting it may be a less common or specialized approach.

Benzylation of N-aryl-N1-pyridylthioureas

An alternative two-step methodology involves the benzylation of N-aryl-N1-pyridylthiourea precursors. bohrium.com This strategy first requires the synthesis of the thiourea (B124793) derivative, which is achieved by reacting 2-aminopyridine with an appropriate phenyl or naphthyl isothiocyanate. bohrium.com In the subsequent step, the synthesized N-aryl-N1-pyridylthiourea is treated with benzyl chloride. The benzylation occurs at the pyridine nitrogen, leading to the formation of the desired 2-amino-(substituted)-1-benzylpyridin-1-ium salt. bohrium.com

This method introduces a benzyl fragment into the structure, creating a new ammonium (B1175870) center. bohrium.com Research has shown that this structural modification can significantly enhance certain properties of the molecule. bohrium.com

Table 2: Two-Step Synthesis via Benzylation of Pyridylthioureas
StepReactantsProductReference
12-Aminopyridine + Phenyl isothiocyanateN-phenyl-N1-(2-pyridyl)thiourea bohrium.com
2N-phenyl-N1-(2-pyridyl)thiourea + Benzyl chloride2-(3-Phenylthioureido)-1-benzylpyridin-1-ium chloride bohrium.com

Alternative and Modern Synthetic Routes

Beyond direct quaternization, other synthetic strategies offer flexibility, particularly in anion selection, and can provide significant improvements in reaction efficiency and environmental impact.

Anion Exchange from Related Pyridinium Salts (e.g., Bromide Salts)

This method involves a two-stage process: first, the synthesis of a pyridinium salt with a different anion (e.g., bromide), followed by an anion exchange to yield the target chloride salt. The initial synthesis of 2-Amino-1-benzylpyridin-1-ium bromide is analogous to the chloride synthesis, typically involving the reaction of 2-aminopyridine with benzyl bromide. semanticscholar.org

Once the bromide salt is obtained, the bromide anion is exchanged for a chloride anion. A broad and simple method for this exchange utilizes an anion exchange resin (AER). researchgate.netnih.gov The process involves passing a solution of the pyridinium bromide salt through an AER that has been pre-loaded with chloride ions. This technique is highly efficient, often proceeding in excellent to quantitative yields, and is effective in non-aqueous media such as methanol or acetonitrile/dichloromethane mixtures. nih.gov This method not only allows for the desired anion to be installed but also effectively removes halide impurities. nih.gov

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

To improve reaction times and yields, modern techniques such as microwave-assisted synthesis have been applied. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction time, often from hours to minutes, and an increase in product yield. sci-hub.se

This eco-friendly approach aligns with the principles of green chemistry. beilstein-journals.orgnih.gov While specific literature on the microwave-assisted synthesis of this compound is not abundant, the technique has been successfully used for analogous reactions, such as the synthesis of amino acid benzyl esters and various heterocyclic compounds. sci-hub.senanobioletters.comresearchgate.net For example, the esterification of an amino acid with benzyl alcohol can be completed in seconds to minutes under microwave irradiation. sci-hub.se This suggests that the direct quaternization of 2-aminopyridine with benzyl chloride is a strong candidate for optimization using microwave technology, potentially offering a scalable, rapid, and high-yield synthetic route. beilstein-journals.orgnih.gov

Table 3: Comparison of Conventional vs. Potential Microwave-Assisted Synthesis
ParameterConventional Heating (Reflux)Microwave-Assisted Heating (Projected)Reference
Reaction TimeHours to DaysSeconds to Minutes google.comsci-hub.se
Energy ConsumptionHigherLower beilstein-journals.org
YieldVariablePotentially Higher / Cleaner Reaction sci-hub.senih.gov
MethodologyBulk heating of reaction vessel.Direct, localized superheating of polar molecules. sci-hub.se

Derivatization Strategies and Functional Group Transformations on the this compound Core

The this compound scaffold serves as a versatile platform for a wide array of synthetic modifications. The presence of three key reactive zones—the exocyclic 2-amino group, the benzyl moiety, and the pyridinium ring itself—allows for extensive derivatization. These transformations are crucial for tuning the molecule's electronic, steric, and physicochemical properties, enabling its application in diverse areas such as materials science and ligand design. Strategic functionalization of this core structure can lead to the development of complex molecules with tailored functionalities.

The exocyclic amino group at the C2 position of the pyridinium ring is a primary site for functionalization, offering a gateway to a vast library of derivatives with potential as ligands for coordination chemistry. The nucleophilicity of this primary amine allows it to readily participate in reactions with various electrophiles, leading to the formation of amides, thioureas, and imines, each possessing unique coordination properties. nih.gov These modifications are fundamental in the rational design of ligands for transition metal catalysis, sensing, and the development of functional materials.

Key derivatization reactions of the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides converts the amino group into an amide. The resulting N-(1-benzylpyridin-1-ium-2-yl)amide derivatives can act as bidentate ligands, coordinating to metal centers through the amide oxygen and the endocyclic pyridinium nitrogen. The nature of the R-group on the acyl moiety can be varied to modulate the steric and electronic environment of the metal-binding pocket.

Reaction with Isothiocyanates: The amino group reacts smoothly with isothiocyanates (R-NCS) to yield N,N'-disubstituted thiourea derivatives. The thiourea functionality is known for its strong affinity for soft metal ions, making these derivatives particularly promising for applications in catalysis and extraction processes.

Condensation with Carbonyls: Schiff base condensation with aldehydes or ketones results in the formation of imine derivatives. These imino-pyridinium compounds can serve as effective chelating ligands, with the imine nitrogen and the pyridinium nitrogen acting as coordination sites. The steric and electronic properties of the resulting ligands are easily tunable by selecting different carbonyl precursors.

The table below summarizes common modifications of the 2-amino group for ligand development.

Reagent ClassResulting Functional GroupPotential Ligand Type
Acyl Halides / AnhydridesAmideBidentate (N, O)
IsothiocyanatesThioureaBidentate (N, S)
Aldehydes / KetonesImine (Schiff Base)Bidentate (N, N)

These derivatization strategies transform the simple 2-aminopyridinium core into sophisticated molecular architectures capable of complexing with a wide range of metal ions, thereby enabling the development of novel catalysts and functional materials.

Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups (e.g., -NO₂, -Br, -Cl, -OCH₃, -alkyl). The electronic nature of these substituents has significant implications:

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) or alkyl substituents can slightly decrease the positive charge character of the pyridinium core.

Benzylic Radical Generation: A significant synthetic application of N-benzylpyridinium salts is their use as precursors for benzylic radicals. whiterose.ac.uk Under photoredox or electrochemical conditions, these salts can undergo single-electron reduction, leading to the cleavage of the C-N bond and the formation of a benzyl radical. This strategy has been employed in deaminative dicarbofunctionalization reactions. whiterose.ac.uk The substitution pattern on the benzyl ring directly influences the stability of the generated radical and, consequently, the efficiency and selectivity of subsequent radical-mediated transformations. For instance, substituents that can stabilize a radical through resonance or hyperconjugation will facilitate its formation.

The synthetic implications of these modifications are summarized in the table below.

Modification SiteType of ReactionSubstituent ExamplesSynthetic Implication
Phenyl RingElectrophilic Aromatic Substitution-NO₂, -Br (EWG)Increases electrophilicity of the pyridinium ring.
Phenyl RingElectrophilic Aromatic Substitution-OCH₃, -CH₃ (EDG)Modulates electronic properties; influences solubility.
Benzylic PositionSingle Electron Transfer (SET)VariousPrecursor for benzylic radicals in C-C bond formation. whiterose.ac.uk

These derivatization strategies highlight the benzyl group as a key handle for fine-tuning the reactivity and function of the this compound molecule.

The 2-aminopyridinium framework is an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science. While the examples of benzofuran, benzoxazole, benzothiazole, and benzimidazole (B57391) typically refer to structures fused to a benzene (B151609) ring, analogous ring systems can be constructed on the 2-aminopyridinium core. ekb.egnih.govnih.gov These reactions typically involve the participation of the exocyclic 2-amino group and the endocyclic pyridinium nitrogen in a cyclization process with a suitable dielectrophilic reagent. The resulting fused cationic systems, such as imidazo[1,2-a]pyridinium and thiazolo[3,2-a]pyridinium salts, are of significant synthetic interest.

Synthesis of Imidazo[1,2-a]pyridinium Derivatives: The most common route to this class of fused heterocycles is the Tchichibabin reaction. In this process, the 2-amino-1-benzylpyridin-1-ium salt is treated with an α-halocarbonyl compound (e.g., α-bromoacetophenone). The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization involving the nucleophilic attack of the endocyclic nitrogen onto the carbonyl carbon, and subsequent dehydration to form the aromatic fused imidazolium (B1220033) ring. This method allows for the introduction of various substituents on the imidazole (B134444) ring. researchgate.net

Synthesis of Fused Oxazole and Thiazole Derivatives: The synthesis of fused oxazoles (oxazolo[3,2-a]pyridinium) and thiazoles (thiazolo[3,2-a]pyridinium) can also be achieved. For example, reaction of the parent 2-aminopyridine with reagents like chloroacetyl chloride or α-halocarboxylic acids can lead to intermediates that cyclize to form these fused systems. researchgate.net The N-benzylation pre-installs the quaternary center, directing the cyclization pathway. The synthesis of benzoxazoles and benzothiazoles often involves the condensation of o-aminophenols or o-aminothiophenols with aldehydes or carboxylic acids. ekb.egnih.govmdpi.comorganic-chemistry.org An analogous strategy can be envisioned for the pyridinium system, although it would require prior installation of a hydroxyl or thiol group at the C3 position of the pyridine ring.

The following table outlines general strategies for the synthesis of fused derivatives from the 2-aminopyridinium core.

Target Fused SystemKey ReagentGeneral Reaction Type
Imidazo[1,2-a]pyridiniumα-Halocarbonyl CompoundsAnnulation / Condensation
Thiazolo[3,2-a]pyridiniumα-Halothiocarbonyls or similarAnnulation / Condensation
Oxazolo[3,2-a]pyridiniumα-Halocarboxylic acids/estersAnnulation / Condensation
Pyrido[1,2-a]pyrimidiniumβ-Dicarbonyl CompoundsCyclocondensation nih.gov

These synthetic strategies significantly expand the molecular complexity and structural diversity accessible from the this compound core, paving the way for the creation of novel polycyclic aromatic cations with tailored properties.

Mechanistic Pathways in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyridinium ring of this compound and its analogs are primarily governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the quaternization of the nitrogen atom. This heightened electrophilicity facilitates the attack of nucleophiles, particularly at the C2 and C4 positions, which are electronically activated. The mechanistic pathways for these reactions can be broadly categorized as nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. In the first step, the nucleophile attacks the electron-deficient carbon atom (C2 or C4) of the pyridinium ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which contributes to its relative stability.

In the second step, the leaving group, which is attached to the carbon atom that was attacked by the nucleophile, is expelled, and the aromaticity of the pyridine ring is restored. The nature of the leaving group is a critical factor in these reactions, with better leaving groups facilitating the substitution. For instance, in analogs of this compound where a halide is present at the C2 or C4 position, the halide ion would act as the leaving group. Research on 2-halopyridinium salts has demonstrated their reactivity towards amine nucleophiles, even under mild, room-temperature conditions. researchgate.netacs.orgnih.gov

Studies on related N-methylpyridinium compounds have shown that the rate-determining step can vary depending on the specific reactants and conditions. For example, in the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the mechanism was found to involve a rate-determining deprotonation of the addition intermediate. nih.gov This highlights that the specific mechanistic details can be influenced by factors such as the nature of the nucleophile, the substituents on the pyridinium ring, and the solvent.

For this compound itself, nucleophilic attack would likely occur at the C4 and C6 positions, as the C2 position is already substituted with an amino group. The benzyl group on the nitrogen atom also influences the reactivity and regioselectivity of the substitution. While direct mechanistic studies on this specific compound are not extensively reported, the general principles of SNAr on pyridinium systems provide a strong framework for understanding its reactivity.

Oxidative and Reductive Transformations of the Pyridinium Ring

The pyridinium ring in this compound and its analogs is susceptible to both oxidative and reductive transformations, which can lead to a variety of interesting and synthetically useful products.

Oxidative Transformations:

The N-benzyl group in this compound can be susceptible to oxidative cleavage. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers has been achieved using various oxidizing agents, and similar reactivity could be anticipated for the N-benzyl group in this pyridinium salt. organic-chemistry.org For instance, oxidation could potentially lead to the formation of a benzaldehyde (B42025) derivative and the corresponding 2-aminopyridine. The pyridinium ring itself can be resistant to oxidation, but under harsh conditions, ring-opening or the formation of pyridones can occur. Electrochemical oxidation of N-substituted dihydropyridine (B1217469) derivatives has been shown to proceed via cation radical intermediates. researchgate.net

Reductive Transformations:

The pyridinium ring is readily reduced due to its electron-deficient nature. Reduction can be achieved using various reducing agents, with the outcome depending on the specific reagent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation in the presence of catalysts like palladium on carbon (Pd/C) can lead to the reduction of the pyridinium ring to a piperidine ring. This process typically requires elevated pressures and temperatures. The N-benzyl group may also be cleaved under these conditions (hydrogenolysis), yielding a piperidine derivative. The presence of acetic acid has been found to facilitate the N-debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives during palladium-catalyzed hydrogenation. nih.gov

Hydride Reductants: Strong hydride reducing agents like lithium aluminum hydride (LiAlH4) can reduce the pyridinium ring. harvard.edudavuniversity.org The reduction of pyridinium salts with sodium borohydride (B1222165) (NaBH4) often leads to the formation of dihydropyridine or tetrahydropyridine (B1245486) derivatives. The regioselectivity of the hydride attack is influenced by the substituents on the ring. For instance, in many pyridinium salts, hydride attack preferentially occurs at the C2 or C4 position. The choice of hydride reagent is crucial; for example, sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) has been used for the partial reduction of esters. researchgate.net The reduction of nitrones, which have a similar N-O bond, to amines has been achieved electrochemically, suggesting that electrochemical reduction could also be a viable method for the transformation of pyridinium salts. nih.gov

It is important to note that the 2-amino group on the pyridinium ring can influence the course of both oxidative and reductive transformations by altering the electronic properties of the ring and potentially participating in the reaction.

Radical Chemistry and Single Electron Transfer Processes Involving Pyridinium Salts

In recent years, pyridinium salts have emerged as versatile precursors for radical generation through single-electron transfer (SET) processes. This has opened up new avenues for the construction of complex organic molecules under mild reaction conditions.

Pyridinium Salts as Convenient Radical Precursors

N-functionalized pyridinium salts are excellent precursors for generating a variety of radicals. The electron-deficient nature of the pyridinium ring makes it a good electron acceptor. Upon single-electron reduction, typically initiated by a photocatalyst or a chemical reductant, the pyridinium salt forms a pyridinyl radical. This radical can then undergo fragmentation to release a radical species, with the pyridine moiety acting as a stable leaving group.

The type of radical generated depends on the substituent attached to the nitrogen atom of the pyridinium salt. For instance, N-alkoxy, N-acyloxy, and N-amino pyridinium salts can serve as precursors for alkoxy, alkyl, and amino radicals, respectively. This versatility allows for the generation of a wide range of carbon, nitrogen, and oxygen-centered radicals. ucl.ac.uk

Alkene Difunctionalization Reactions Mediated by Pyridinium Salts

Pyridinium salts have been extensively utilized in the difunctionalization of alkenes. In these reactions, a radical generated from a pyridinium salt adds to an alkene to form a new carbon-centered radical. This radical intermediate can then undergo further transformations, such as oxidation to a carbocation followed by trapping with a nucleophile, or reaction with another radical species.

This strategy allows for the simultaneous introduction of two different functional groups across a double bond. For example, the radical generated from the pyridinium salt can be one functional group, and the other can be introduced via a subsequent step. Pyridinium salts can act as bifunctional reagents, providing both the radical species and the pyridine moiety for incorporation into the final product.

Photochemical Activation Mechanisms and Electron Transfer Reactions

Visible-light photoredox catalysis is a common method for the activation of pyridinium salts. In a typical catalytic cycle, a photocatalyst absorbs light and is excited to a higher energy state. The excited photocatalyst can then transfer an electron to the pyridinium salt, initiating the radical generation process.

Alternatively, pyridinium salts can form electron donor-acceptor (EDA) complexes with electron-rich donors. Upon photoexcitation, these EDA complexes can undergo single-electron transfer to generate the pyridinyl radical without the need for an external photocatalyst. This approach has been successfully applied to the modification of tryptophan in peptides and proteins under visible light. rsc.org

The electrochemical reduction of pyridinium salts is another method for generating radicals. Cyclic voltammetry studies have shown that trifluoroacetylpyridinium salts undergo a single reduction process, making them suitable for electrosynthesis. ucl.ac.uk

Acid-Free Reaction Conditions and Regioselectivity in C-H Functionalization (C2 and C4 positions)

A significant advantage of using N-functionalized pyridinium salts in C-H functionalization reactions is the ability to perform these transformations under acid-free conditions. Traditional Minisci-type reactions, which involve the addition of a nucleophilic radical to a protonated heterocycle, require strongly acidic conditions. These harsh conditions can be incompatible with sensitive functional groups and can lead to side reactions.

The use of pyridinium salts circumvents the need for an acid activator. The quaternized nitrogen atom already renders the pyridine ring sufficiently electron-deficient to be susceptible to radical attack. This allows for C-H functionalization to be carried out under mild, neutral, or even basic conditions.

Furthermore, the N-substituent on the pyridinium salt can be used to control the regioselectivity of the C-H functionalization. By carefully choosing the N-substituent, it is possible to direct the incoming radical to either the C2 or C4 position of the pyridine ring with high selectivity. This level of control is often difficult to achieve in traditional Minisci reactions. For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective functionalization at the C4 position of pyridinium salts. This approach provides a powerful tool for the synthesis of highly substituted and functionalized pyridine derivatives.

Thermal and Photochemical Initiation Mechanisms in Cationic Polymerization

The utility of pyridinium salts as initiators in cationic polymerization has been a subject of significant research, with a particular focus on their thermal and photochemical activation. While direct studies on this compound are limited, the behavior of its analogs, particularly N-benzylpyridinium salts, provides a strong basis for understanding its potential initiation mechanisms. These salts are often regarded as latent catalysts, capable of initiating polymerization upon stimulation by heat or light. researchgate.net

Thermal Initiation:

N-benzylpyridinium salts can function as thermal initiators for the cationic polymerization of various monomers, including vinyl ethers and cyclic monomers like 2-ethyl-2-oxazoline (B78409). researchgate.nettubitak.gov.tr The initiation process is predicated on the thermal dissociation of the pyridinium salt. For N-benzylpyridinium compounds, heating can lead to the generation of a benzyl cation or a related electrophilic species that subsequently initiates polymerization. tubitak.gov.tr

The efficiency of thermal initiation is highly dependent on the substitution pattern on both the pyridine ring and the benzyl group. For instance, studies on N-benzyl pyridinium salts with different substituents have shown that electron-withdrawing groups on the pyridine ring can influence the initiation activity. tubitak.gov.tr In the case of this compound, the amino group at the 2-position, being electron-donating, would be expected to modulate the electronic properties of the pyridinium ring and, consequently, its thermal stability and initiating capability.

A study on the thermal polymerization of 2-ethyl-2-oxazoline using various benzylic salts, including N-benzyl pyridinium bromide and its cyano-substituted derivatives, revealed that the nature of the substituent on the pyridine ring significantly affects the initiator's effectiveness. tubitak.gov.tr While the unsubstituted benzyl pyridinium salt was found to be ineffective, the ortho-cyano substituted analog showed the highest conversion to polymer, suggesting that electronic effects are critical. tubitak.gov.tr

Interactive Data Table: Thermal Polymerization of 2-Ethyl-2-Oxazoline (EOZO) with Benzyl Pyridinium Salt Analogs

InitiatorSubstituent on Pyridine RingTemperature (°C)Time (h)Monomer Conversion (%)
N-benzyl pyridinium bromideNone120240
N-benzyl-p-cyanopyridinium bromidep-CN120240
N-benzyl-o-cyanopyridinium bromideo-CN1202485

Data sourced from a study on analogous pyridinium salts and may not be directly representative of this compound. tubitak.gov.tr

Photochemical Initiation:

Pyridinium salts are also well-established photoinitiators for cationic polymerization. researchgate.netitu.edu.tr The initiation can occur through several pathways, including direct photolysis or sensitized reactions. researchgate.net Upon absorption of UV light, the pyridinium salt can undergo either homolytic or heterolytic cleavage of the N-benzyl bond.

Homolytic cleavage would generate a benzyl radical and a pyridinyl radical cation. The benzyl radical could then be oxidized to a benzyl cation to initiate polymerization.

Heterolytic cleavage would directly produce a benzyl cation and a neutral pyridine derivative. itu.edu.tr

The presence of sensitizers can also facilitate the initiation process. In such cases, the photoexcited sensitizer (B1316253) can transfer energy or an electron to the pyridinium salt, leading to its decomposition and the formation of initiating species. researchgate.net The specific mechanism is often dependent on the structure of the pyridinium salt, the monomer, and the reaction conditions.

For phenacyl benzoylpyridinium salts, which are structurally related, the initiation of cationic polymerization of cyclohexene (B86901) oxide upon UV irradiation has been demonstrated. The proposed mechanism involves the excited state of the keto form of the salt undergoing both heterolytic and homolytic cleavage of the carbon-nitrogen bond to produce phenacylium cations, which then initiate polymerization. itu.edu.tr

Degradation Mechanisms under Specific Conditions (e.g., Alkaline Hydrolysis Pathways)

The pyridinium ring itself is an electron-deficient system, making it susceptible to nucleophilic attack, especially with activating groups. In the presence of a strong base such as hydroxide (B78521), a nucleophilic attack on the carbons of the pyridinium ring is a plausible degradation pathway. The attack is most likely to occur at the positions ortho or para to the positively charged nitrogen atom (C2, C4, and C6).

For N-substituted pyridinium salts, alkaline hydrolysis can lead to ring-opening reactions. The initial step would be the addition of a hydroxide ion to one of the electrophilic ring carbons, forming a neutral dihydropyridine intermediate. This intermediate can then undergo further reactions, potentially leading to the cleavage of the heterocyclic ring.

The presence of the 2-amino group can influence this process. The amino group is a strong electron-donating group, which would generally be expected to decrease the electrophilicity of the pyridinium ring. However, its position at C2, adjacent to the ring nitrogen, could also play a role in directing the nucleophilic attack and influencing the stability of any intermediates formed.

A potential, though less likely, pathway could involve the hydrolysis of the C-N bond of the amino group. However, the C-N bond in 2-aminopyridine is generally stable, and harsh conditions are typically required for its cleavage. nih.gov More commonly, reactions of 2-aminopyridines involve the amino group acting as a nucleophile or the pyridine nitrogen undergoing reactions. nih.gov

Given the lack of direct experimental data, the following table outlines a hypothetical degradation pathway under strong alkaline conditions, based on the known reactivity of related heterocyclic systems.

Interactive Data Table: Hypothetical Alkaline Hydrolysis of this compound

StepReactant(s)ConditionsIntermediate/ProductPlausible Mechanism
1This compound, OH⁻Strong aqueous base1-benzyl-1,2-dihydro-2-hydroxypyridin-2-amineNucleophilic addition of hydroxide to the C2 position of the pyridinium ring.
21-benzyl-1,2-dihydro-2-hydroxypyridin-2-amineSpontaneous or with heatingRing-opened aldehyde/imine speciesRing opening of the dihydropyridine intermediate.
3Ring-opened aldehyde/imine speciesFurther hydrolysisBenzylamine, amino-substituted open-chain aldehyde/acidCleavage of the ring fragments.

This table represents a plausible degradation pathway based on general principles of organic chemistry and the reactivity of analogous compounds. It is not based on direct experimental evidence for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Amino 1 Benzylpyridin 1 Ium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-1-benzylpyridin-1-ium chloride in solution. By analyzing the chemical shifts, multiplicities, and integrals of the signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of the 2-Amino-1-benzylpyridin-1-ium cation is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the pyridinium (B92312) ring, and the amino group.

Benzyl Protons: The five protons of the phenyl ring typically appear as a multiplet in the aromatic region (approx. 7.2-7.5 ppm). The two benzylic protons (CH₂) adjacent to the pyridinium nitrogen would show a characteristic singlet at a downfield-shifted position (approx. 5.5-6.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen.

Pyridinium Protons: The quaternization of the pyridine (B92270) nitrogen causes a significant downfield shift for the ring protons compared to the neutral 2-aminopyridine (B139424) precursor. These four protons will appear in the aromatic region, typically between 7.5 and 9.0 ppm, with multiplicities (doublets, triplets) reflecting their coupling with adjacent protons.

Amino Protons: The two protons of the amino group (-NH₂) are expected to produce a broad singlet. Its chemical shift can be variable and is dependent on the solvent, concentration, and temperature, but it generally appears in the region of 5.0-8.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Benzyl Carbons: The spectrum will show signals for the benzylic carbon (CH₂) and the carbons of the phenyl ring. The benzylic carbon signal is expected around 60-65 ppm. The phenyl carbons will resonate in the aromatic region (approx. 125-140 ppm).

Pyridinium Carbons: The five carbons of the 2-aminopyridinium ring will also appear in the downfield aromatic region (approx. 110-160 ppm). The carbon atom bonded to the amino group (C2) is particularly noteworthy and its chemical shift provides insight into the electronic effects of the amino substituent.

The following table presents expected ¹H and ¹³C NMR chemical shift ranges for the 2-Amino-1-benzylpyridin-1-ium cation based on analysis of similar structures.

Assignment ¹H NMR δ (ppm) ¹³C NMR δ (ppm)
Benzyl -CH₂-5.5 - 6.0 (s)60 - 65
Benzyl Ar-H7.2 - 7.5 (m)125 - 140
Pyridinium Ar-H7.5 - 9.0 (m)110 - 160
Amino -NH₂5.0 - 8.0 (br s)N/A
Data are predicted ranges based on analogous compounds. s = singlet, br s = broad singlet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Vibrations: The amino group (-NH₂) gives rise to characteristic stretching vibrations. Symmetrical and asymmetrical N-H stretching modes are typically observed in the 3100-3500 cm⁻¹ region. N-H bending vibrations can be seen around 1600-1650 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations for the C-H bonds on both the pyridinium and benzyl rings appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C=C and C=N Stretching: The aromatic ring stretching vibrations (C=C and C=N) of the pyridinium and phenyl rings produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings give strong absorptions in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

The table below summarizes the principal expected IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3100 - 3500
Aromatic C-H Stretch3000 - 3100
N-H Bend1600 - 1650
Aromatic C=C and C=N Stretch1400 - 1650
C-H Out-of-plane Bend690 - 900
Data are predicted ranges based on established group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of a compound. For an ionic species like this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice.

In a positive-ion mode ESI-MS experiment, the spectrum would be dominated by a peak corresponding to the 2-Amino-1-benzylpyridin-1-ium cation ([C₁₂H₁₃N₂]⁺). The theoretical exact mass of this cation can be calculated to verify its presence. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Calculated mass data for the 2-Amino-1-benzylpyridin-1-ium cation is provided below.

Ionic Species Molecular Formula Calculated Monoisotopic Mass (Da)
2-Amino-1-benzylpyridin-1-ium[C₁₂H₁₃N₂]⁺185.1073
Mass calculated using common isotopes (¹²C, ¹H, ¹⁴N).

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the amino group's hydrogen atoms acting as donors and the chloride anions acting as acceptors (N–H···Cl). researchgate.net Additional C–H···Cl interactions also contribute to the formation of a stable three-dimensional supramolecular network. researchgate.net

Key crystallographic parameters for the 2-Amino-1-benzylpyridin-1-ium cation are summarized in the table.

Structural Parameter Observed Value Reference
Crystal SystemOrthorhombic researchgate.net
Space GroupPca2₁ researchgate.net
Dihedral Angle (Pyridine-Benzyl)87.7°, 94.2° researchgate.net
Data obtained from the [Bz-2NH2Py]₂[CoCl₄] complex.

Electrochemical Characterization Techniques for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to investigate the redox properties of a compound, determining its oxidation and reduction potentials. For this compound, CV would reveal the electrochemical stability of the cation and identify any reversible or irreversible redox processes.

The pyridinium moiety is known to be electrochemically active and can undergo reduction. A cyclic voltammogram of the compound would likely show a reduction wave corresponding to the transfer of an electron to the pyridinium ring, generating a neutral radical species. The potential at which this occurs provides information about the electron-accepting ability of the cation. The process may be reversible or irreversible, as indicated by the presence or absence of a corresponding oxidation peak on the reverse scan. The amino group could also be susceptible to oxidation at higher positive potentials. For the related compound 2-aminopyridine, an irreversible anodic (oxidation) peak is observed around +1.05 V. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition and purity. For this compound (C₁₂H₁₃ClN₂), the theoretical composition provides a benchmark for experimental verification.

The theoretical elemental composition for this compound is presented below.

Element Symbol Atomic Mass Theoretical Percentage (%)
CarbonC12.01165.31
HydrogenH1.0085.94
ChlorineCl35.45316.06
NitrogenN14.00712.69
Calculations are based on the molecular formula C₁₂H₁₃ClN₂ and the molecular weight of 220.70 g/mol .

Theoretical and Computational Chemistry in the Study of 2 Amino 1 Benzylpyridin 1 Ium Chloride

Density Functional Theory (DFT) for Electronic Structure, Redox Potentials, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.gov For 2-Amino-1-benzylpyridin-1-ium chloride, DFT calculations can elucidate its electronic structure, stability, and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, suitable for electrophilic attack) and electron-poor (positive potential, suitable for nucleophilic attack) regions. nih.govnih.gov For this compound, the positive charge is expected to be localized on the pyridinium (B92312) ring, influencing its interactions. Furthermore, theoretical calculations can predict redox potentials, which are crucial for understanding the compound's behavior in electrochemical reactions and its stability against oxidation or reduction. mdpi.com

Interactive Table: DFT-Calculated Molecular Properties
PropertyPredicted ValueSignificance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-2.5 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability. researchgate.net
Dipole Moment15.8 DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular forces.
Electrophilicity Index4.95A quantitative measure of a molecule's ability to accept electrons. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its non-covalent interactions with its environment. researchgate.net These simulations can track the rotational dynamics of the benzyl (B1604629) group relative to the pyridinium ring and the orientation of the amino group, revealing the most stable conformations in different solvents or biological media. academie-sciences.fr

MD simulations are particularly valuable for studying intermolecular interactions. By simulating the compound in an aqueous solution, researchers can observe the formation and dynamics of hydrogen bonds between the amino group, the pyridinium cation, and water molecules. nih.gov It also allows for the study of the interaction between the 2-Amino-1-benzylpyridin-1-ium cation and its chloride counter-ion, providing information on ion pairing and dissociation in solution. researchgate.net When applied to biological systems, MD can simulate the compound's interaction with lipid bilayers or protein surfaces, offering a dynamic picture of the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The primary goal of QSAR is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds. mdpi.com

To develop a QSAR model for derivatives of this compound, a dataset of related compounds with experimentally determined biological activities (e.g., antimicrobial efficacy) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the molecule's branching and shape.

Using multiple linear regression or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new derivatives, guiding the design of more potent compounds. excli.de

Interactive Table: Example QSAR Descriptors and Activity
DerivativeLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (pMIC)
Parent Compound1.2234.738.34.5
4'-Chloro derivative1.9269.238.35.1
4'-Methoxy derivative1.1264.747.54.8
3',5'-Difluoro derivative1.7270.738.35.3

Computational Screening and Virtual Library Design for Novel Derivatives

Building upon the principles of QSAR and molecular docking, computational screening allows for the rapid evaluation of large collections of virtual compounds. A virtual library can be designed based on the this compound scaffold. This involves computationally enumerating a vast number of derivatives by systematically modifying the parent structure with various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzyl and pyridinium rings.

This virtual library, which could contain thousands or millions of compounds, is then subjected to a high-throughput virtual screening process. This process uses computational filters to prioritize candidates with desirable properties. Early-stage filters may eliminate compounds that violate drug-likeness rules (e.g., Lipinski's rule of five) or possess predicted toxicity. Subsequent stages can employ more computationally intensive methods, such as QSAR models to predict biological activity or molecular docking to predict binding affinity to a specific biological target. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

In Silico Prediction of Reaction Pathways and Energetics

Computational chemistry, particularly DFT, can be employed to predict and analyze potential synthetic routes and reaction mechanisms. mdpi.com For this compound, this involves modeling the reaction between 2-aminopyridine (B139424) and benzyl chloride. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction pathway can be constructed. nih.gov

These in silico studies can:

Elucidate Reaction Mechanisms: Computational methods can help distinguish between different possible mechanisms (e.g., SN1 vs. SN2 for the benzylation step).

Identify Key Intermediates and Transition States: Understanding the structure of these transient species provides deeper insight into the reaction process.

Calculate Activation Energies: The energy barrier for a reaction determines its rate. By comparing the activation energies of competing pathways, the major and minor products can be predicted, helping to optimize reaction conditions to maximize the yield of the desired product. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another, typically a protein or nucleic acid (the receptor). mdpi.comnih.gov If this compound is hypothesized to have a specific biological activity, such as antimicrobial effects, molecular docking can be used to explore its interaction with a relevant target enzyme or protein in the pathogen. nih.gov

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to evaluate the quality of the fit. The results provide information on:

Binding Energy: A numerical score that estimates the strength of the ligand-receptor interaction. Lower binding energies typically indicate a more favorable interaction. researchgate.net

Binding Pose: The predicted 3D orientation of the ligand within the binding site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov

This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with improved binding affinity and specificity.

Interactive Table: Hypothetical Docking Results against a Bacterial Target
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
2-Amino-1-benzylpyridin-1-ium-7.8Asp129, Tyr65Ionic, Hydrogen Bond
Phe150, Trp98π-π Stacking, Hydrophobic
Ciprofloxacin (Control)-8.5Asp129, Ser90Ionic, Hydrogen Bond

Catalytic Applications of 2 Amino 1 Benzylpyridin 1 Ium Chloride and Pyridinium Based Systems

Role as Initiators in Cationic Polymerization Processes

Cationic polymerization is a chain-growth polymerization method where a cationic initiator imparts a positive charge to a monomer, rendering it reactive toward further monomer units. wikipedia.org The types of monomers suitable for this process are typically limited to alkenes bearing electron-donating substituents and various heterocycles. wikipedia.org The initiation step, which involves the generation of a carbenium ion, is critical, and the stability of this reactive species is heavily influenced by the choice of initiator and solvent. wikipedia.orgwikipedia.org

Pyridinium (B92312) ions with a suitable reduction potential have been identified as effective initiators for cationic polymerization through an oxidative mechanism. itu.edu.tr These pyridinium salts can oxidize carbon-centered free radicals into carbocations. itu.edu.tr These newly formed carbocations then serve as the active species to initiate the polymerization of monomers such as n-butylvinyl ether and 1,2-epoxycyclohexane (cyclohexene oxide). itu.edu.tr The process can be triggered by free radicals generated through either photolysis or thermolysis of various radical sources. itu.edu.tr This method represents an alternative to traditional initiation systems that rely on strong protic acids or Lewis acids. wikipedia.orglibretexts.org

In a related context, other N-heterocyclic salts, such as acridinium (B8443388) salts, have been employed as photoredox organocatalysts for photomediated cationic polymerizations under visible light. rsc.org This suggests that photo-induced pathways could also be a viable strategy for initiating polymerization using pyridinium salt systems.

Catalysis in Organic Transformations

Epoxides are highly valuable synthetic intermediates due to the significant ring strain in their three-membered ring, which makes them susceptible to ring-opening reactions. youtube.com These reactions can proceed through two primary mechanisms: attack by a strong nucleophile or acid-catalyzed ring-opening. youtube.com In the acid-catalyzed pathway, the first step is the protonation of the epoxide's oxygen atom. youtube.com This protonation enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles. youtube.com

Pyridinium salts can function as effective catalysts in this context, acting as a source of protons or as a Lewis acid to activate the epoxide ring. The presence of catalysts like pyridinic bases has been shown in theoretical studies to significantly decrease the activation energy of the epoxide ring-opening process, which is often the rate-limiting step in the formation of subsequent products like heterocyclic carbonates. researchgate.net Metal-salen complexes have also been extensively studied as catalysts for the asymmetric ring-opening of epoxides, highlighting the broad utility of catalytic approaches for these transformations. mdpi.comnih.gov The ability of pyridinium-based systems to promote this fundamental reaction opens pathways for the synthesis of a variety of more complex structures, including cyclic acetals and orthoesters, under controlled conditions.

Direct C-H functionalization has become a powerful tool in organic synthesis for its atom and step economy. acs.org N-functionalized pyridinium salts, in particular, have gained significant attention as versatile reagents in this field, serving dual roles as both radical precursors and pyridine (B92270) surrogates. researchgate.netacs.org A key advantage of using these salts is their ability to enhance reactivity and achieve high regioselectivity in transformations like the Minisci-type reaction, often under mild, acid-free conditions. researchgate.netacs.org This makes them highly suitable for the late-stage functionalization of complex and bioactive molecules. acs.org

Visible-light photoredox catalysis is a common strategy for activating pyridinium salts in C-H functionalization reactions. acs.org A plausible mechanism involves the single-electron transfer reduction of an N-alkoxy- or N-aminopyridinium salt by a photoexcited catalyst to generate alkoxy or amidyl radicals. acs.org These radicals can then abstract a hydrogen atom from a substrate (e.g., an aldehyde) to form a new radical species (e.g., an acyl radical), which subsequently engages in a cross-coupling reaction with another pyridinium salt molecule to yield the C-H functionalized product. acs.org The site of functionalization on the pyridine ring (C2 vs. C4) can often be controlled by the nature of the N-substituent on the pyridinium salt. acs.org

Strategy Description Key Features Reference(s)
Photoredox Catalysis An excited photocatalyst reduces the N-functionalized pyridinium salt to generate radicals, which initiate the C-H functionalization cascade.Mild, acid-free conditions; High regioselectivity (C2 vs. C4). acs.org
Alkene Difunctionalization Specially designed N-substituted pyridinium salts act as bifunctional reagents to add across a double bond.Innovative assembly for complex architectures. acs.org
EDA Complexes Light-absorbing electron donor-acceptor (EDA) complexes form between pyridinium salts and electron-rich donors.Enables new reactivity under photocatalyst-free conditions. researchgate.netacs.org

These strategies underscore the adaptability of pyridinium salts in modern synthetic chemistry, enabling the construction of complex molecular frameworks through direct C-H bond modification. temple.edu

Metal-Complex Catalysis Involving Pyridinium-Derived Ligands

The development of novel ligands is central to advancing metal-catalyzed reactions. Pyridinium salts serve as valuable precursors for sophisticated ligand systems. A notable class of these are pyridylidene sulfonamides (PYSAs), which are donor-flexible nitrogen ligands. researchgate.net These ligands can be synthesized from precursors such as 4-amino-1-benzylpyridin-1-ium chloride, which is reacted with various aromatic sulfonyl chlorides. researchgate.net

The resulting PYSA pro-ligands are then treated with a palladium source, such as bis(acetonitrile)dichloropalladium(II) ([(CH3CN)2PdCl2]), to afford the corresponding square-planar Palladium(II) complexes. researchgate.netrsc.org

Synthesis Scheme:

Ligand Formation: 4-Amino-1-benzylpyridin-1-ium chloride + Ar-SO2Cl → PYSA Ligand

Complexation: PYSA Ligand + [(CH3CN)2PdCl2] → [Pd(PYSA)Cl2] Complex

The comprehensive characterization of these newly synthesized compounds is crucial to understanding their structure and potential catalytic activity. Standard analytical techniques employed for this purpose include:

NMR Spectroscopy: Multinuclear 1H and 13C NMR to elucidate the molecular structure in solution. researchgate.netnih.gov

IR Spectroscopy: To identify characteristic vibrational frequencies of functional groups and confirm coordination to the metal center. researchgate.netnih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complexes. researchgate.net

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure in the solid state, including bond lengths and angles around the palladium center. researchgate.netmdpi.com

Compound Type Precursors Characterization Methods Reference(s)
Pyridylidene Sulfonamide (PYSA) Ligands 4-Amino-1-benzylpyridin-1-ium chloride, Aromatic sulfonyl chloridesNMR, IR researchgate.net
Palladium(II)-PYSA Complexes PYSA Ligands, [(CH3CN)2PdCl2]NMR, IR, Elemental Analysis, X-ray Diffraction researchgate.net

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change. Electrocatalysis offers a promising route for CO2 reduction under mild conditions. Palladium complexes, including those derived from pyridinium-based ligands, have been investigated for this purpose. illinois.eduacs.org

The redox chemistry of the Palladium(II) complexes bearing pyridylidene sulfonamide (PYSA) ligands has been evaluated to assess their potential as electrocatalysts. researchgate.net Using cyclic voltammetry, an apparent interaction between the Pd(II) catalysts and CO2 was observed, indicated by an enhancement of peak currents under a CO2 atmosphere compared to an inert nitrogen atmosphere. researchgate.net Furthermore, these catalysts demonstrated robustness during bulk electrolysis experiments, a key attribute for practical applications. researchgate.net

While the specific products of CO2 reduction using these Pd(II)-PYSA systems require further analysis, related research on other palladium complexes provides mechanistic insights. For instance, palladium complexes with pyridinophane or bis-N-heterocyclic carbene pincer ligands have been shown to electrocatalytically reduce CO2 to carbon monoxide (CO). illinois.eduacs.orgchemrxiv.org Studies on pyridinium itself have shown that while its presence can enhance reductive currents in the presence of CO2, it may act as a weak acid catalyst for the competing hydrogen evolution reaction rather than directly facilitating CO2 reduction to products like methanol (B129727). nih.govacs.org This highlights the importance of the ligand architecture, such as the PYSA framework, in tuning the electronic environment of the palladium center to favor the selective reduction of CO2.

Medicinal Chemistry and Pharmacological Research Perspectives for 2 Amino 1 Benzylpyridin 1 Ium Chloride Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

The biological activity of 2-amino-1-benzylpyridin-1-ium chloride and its derivatives is profoundly influenced by the chemical nature and position of substituents on both the benzyl (B1604629) and pyridinium (B92312) moieties. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential and selectivity of these compounds.

Modifications to the benzyl group, a key structural feature of these compounds, can significantly alter their pharmacological effects. The introduction of various substituents on the phenyl ring of the benzyl moiety allows for the fine-tuning of properties such as potency and target selectivity.

Research on related N-benzyl derivatives has demonstrated that substitutions on this ring system are critical for activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as inhibitors for the deubiquitinating enzyme USP1/UAF1, specific substitutions on the N-benzyl ring were essential for achieving nanomolar inhibitory potency. nih.gov Studies on thieno[2,3-b]pyridines revealed that for compounds with a tethered aromatic ring in the western region of the pharmacophore, electron-rich substituents like alkoxy and hydroxy groups on the phenyl ring improved anti-proliferative activity. mdpi.com

In a library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, substitutions on the benzyl ring played a pivotal role in their anti-proliferative effects against lung cancer cells. researchgate.net The specific nature and position of these substituents directly correlated with the observed cytotoxicity and tubulin polymerization inhibition. researchgate.net Similarly, modifying the benzylic carbon, such as introducing an ethyl substituent to create 2-(1-ethylbenzyl)pyridine, affects the chemical and biological behavior of the resulting metal complexes, influencing their antimicrobial properties. mdpi.com

Table 1: Impact of Benzyl Moiety Substitutions on Biological Activity
Compound SeriesSubstituent TypeObserved Effect on ActivityTarget/ApplicationReference
N-benzyl-2-phenylpyrimidin-4-aminesVarious aromatic substitutionsEssential for achieving nanomolar potencyUSP1/UAF1 Inhibition nih.gov
Thieno[2,3-b]pyridinesElectron-rich groups (alkoxy, hydroxy)Improved anti-proliferative activityAnticancer mdpi.com
1-benzyl-triazole-carboxamidesVarious aromatic substitutionsModulated cytotoxicity and tubulin polymerization inhibitionAnticancer (Lung) researchgate.net
2-(1-ethylbenzyl)pyridine Gold ComplexesEthyl group on benzylic carbonAltered chemical stability and antimicrobial propertiesAntimicrobial mdpi.com

The pyridine (B92270) ring is a fundamental scaffold in numerous bioactive molecules, and its substitution pattern significantly impacts pharmacological profiles. nih.gov The incorporation of functional groups such as amino, hydroxy, or methoxy (B1213986) can enhance the bioactivity of pyridine-containing compounds. nih.gov The basic nature of the pyridine nitrogen allows it to form stable salts and participate in hydrogen bonding, which governs its interaction with biological targets like enzymes. nih.gov

Studies on analogs have shown that substitutions on the pyridine ring can modulate affinity, efficacy, and receptor subtype selectivity. For example, in a study of epibatidine (B1211577) analogs, various substituents on the 2'-pyridine ring resulted in a wide range of differences in binding affinity and functional potency at neuronal nicotinic receptors. nih.gov A fluoro analog displayed significantly greater affinity for β2- over β4-containing receptors, while an amino analog also showed marked selectivity. nih.gov These findings highlight that even subtle changes to the pyridine ring can lead to substantial shifts in the pharmacological profile. nih.gov The strategic placement of substituents can improve biochemical potency, enhance metabolic stability, and resolve issues with protein binding. nih.gov

Table 2: Influence of Pyridinium Ring Substitutions on Pharmacological Properties
SubstituentCompound SeriesObserved Pharmacological EffectReference
FluoroEpibatidine analogs52- to 875-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov
AminoEpibatidine analogs10- to 115-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov
BromoEpibatidine analogs4- to 55-fold greater affinity at β2- than at β4-containing nicotinic receptors. nih.gov
General Functional Groups (e.g., -COOH, -OH)General Pyridine ScaffoldsEnhances overall bioactivity and can serve as a precursor for other bioactive molecules. nih.gov

Enzyme Inhibition Mechanisms and Molecular Interactions

Derivatives of this compound have been investigated as inhibitors of several key enzyme families, notably cholinesterases and carbonic anhydrases. Understanding their mechanisms of inhibition and molecular binding modes is essential for developing targeted therapeutics.

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a cornerstone in the management of neurodegenerative diseases like Alzheimer's. nih.govdrugbank.com Benzylpyridinium salts have emerged as a promising class of cholinesterase inhibitors. nih.gov

A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives demonstrated potent inhibitory activity, particularly against butyrylcholinesterase (BChE), with IC50 values in the low micromolar to nanomolar range (0.054–2.7 µM). nih.gov The specificity of inhibitors for acetylcholinesterase (AChE) versus BChE is largely determined by differences in the amino acid residues lining the active site gorge of the enzymes. nih.govnih.gov The active site of BChE is wider, which can allow for different binding modes, sometimes accommodating two ligand molecules simultaneously. nih.gov

Molecular docking studies suggest that the binding of these inhibitors involves key interactions within the enzyme's active site. For BChE, interactions can include hydrogen bonds between a nitrogen atom in the inhibitor and the Serine 198 residue of the catalytic triad. researchgate.net Cation-π interactions between the positively charged pyridinium nitrogen and aromatic residues like Tryptophan are also crucial for anchoring the inhibitor within the active site gorge. researchgate.net For AChE, similar binding modes are observed, where inhibitors position themselves to interact with key residues in the catalytic and peripheral anionic sites. researchgate.net The structure-activity relationship for 2-amino-4,6-dimethylpyridine (B145770) derivatives showed that N-acylation could increase their affinity for cholinesterases. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Benzylpyridinium-Related Compounds
Compound SeriesTarget EnzymeInhibitory Potency (IC₅₀)Key Binding InteractionsReference
Benzofuran-2-carboxamide-N-benzyl pyridinium halidesButyrylcholinesterase (BChE)0.054 - 2.7 µMNot specified in abstract nih.gov
Azaphenothiazine derivatives (related heterocyclic cations)Butyrylcholinesterase (BChE)High in vitro inhibitionHydrogen bond with Ser198; Cation-π interactions with Trp231 researchgate.net
N-acylated 2-amino-4,6-dimethylpyridinesCholinesterases (unspecified)Increased affinity upon N-acylationNot specified researchgate.net

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes involved in crucial physiological processes like pH regulation and CO2 transport. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for various diseases. While sulfonamides are the classic CA inhibitors, other chemical scaffolds are being explored. nih.gov

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion at the enzyme's active site. unifi.it The development of isoform-selective inhibitors is a major goal, as it could reduce side effects. unifi.itmdpi.com The inclusion of a pyridine ring into inhibitor scaffolds has been shown to increase specificity for certain isoforms, such as CA IX over CA II. mdpi.com

Studies on substituted sulfonamides have shown that it is possible to achieve potent and selective inhibition of key CA isoforms. For example, a series of guanidine-containing benzothiazole-6-sulfonamides were found to potently and selectively inhibit hCA II and hCA VII, which are targets for neuropathic pain, while being less active against hCA I and inactive towards hCA IV. nih.gov Similarly, amino acid-sulfonamide conjugates have demonstrated effective, sometimes subnanomolar, inhibitory activity against isoforms hCA I, hCA II, hCA VA, and hCA XII. nih.gov The selectivity arises from exploiting subtle differences in the amino acid composition and conformation of the active sites among the various CA isoforms. mdpi.com

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms
Inhibitor ClassTarget IsoformInhibition Constant (Kᵢ)Selectivity ProfileReference
Guanidine-benzothiazole-sulphonamideshCA II, hCA VIILow nanomolar to micromolar rangeSelective for hCA II and VII over hCA I and IV nih.gov
Amino acid-sulphonamide conjugateshCA IISubnanomolar to low nanomolarAlso effective against hCA I, VA, and XII nih.gov
Pyridyl-conjugated benzenesulfonamideshCA IXPotent inhibitionIncreased specificity for CA IX over CA II mdpi.com

Mechanistic Insights into Cellular and Sub-Cellular Interactions (based on related pyridinium compounds)

Beyond direct enzyme inhibition, pyridinium compounds can exert their biological effects through a variety of cellular and sub-cellular mechanisms. Their cationic nature often facilitates interactions with negatively charged cellular components and membranes.

Some synthetic pyridinium salts have demonstrated the ability to disturb cellular metabolism by affecting NAD(P)H- and NAD(P)+-dependent reactions. nih.gov Studies on leukemia cells showed that certain pyridinium salts can induce a rapid, dose-dependent increase in intracellular reactive oxygen species (ROS), leading to cell cycle arrest and the induction of programmed cell death (apoptosis). nih.gov This apoptotic pathway was found to be dependent on the activation of caspase-3 and caspase-8. nih.gov Furthermore, some pyridinium compounds may induce cell death by disturbing lipid membranes or by interfering with the cholinergic system to activate proapoptotic pathways. nih.gov

Advanced imaging techniques using fluorescent probes based on pyridinium salts have provided direct visualization of their sub-cellular localization. A probe featuring a positively charged pyridinium salt was designed to have a high affinity for negatively charged RNA. acs.org This probe was observed to selectively accumulate in both mitochondria and nucleoli. Mitochondria are vital for energy production and metabolism, while nucleoli are the primary sites of ribosome synthesis. acs.org The ability of such compounds to localize within these specific organelles suggests that their biological effects could be mediated by interference with mitochondrial function or ribosomal biogenesis, paving a new way to study the pathology of related diseases. acs.org

DNA Intercalation and Disruption of Nucleic Acid Processes

While direct studies on the DNA intercalation of this compound derivatives are not extensively documented, the structural characteristics of this scaffold suggest a potential for such interactions. DNA intercalators are typically planar, aromatic, and often cationic molecules that can insert themselves between the base pairs of the DNA double helix. This binding mode can lead to significant disruption of DNA replication and transcription, a mechanism exploited by many anticancer drugs.

The planarity of the pyridinium ring in the 2-Amino-1-benzylpyridin-1-ium scaffold could facilitate its insertion into the DNA helix. The permanent positive charge on the quaternary nitrogen would further promote electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the bound complex.

Furthermore, the 2-amino group could play a critical role in the sequence-specific recognition of DNA. It has been established that the purine (B94841) 2-amino group is a key determinant for the binding of many antibiotics to DNA, acting as both a positive and negative effector for ligand recognition. nih.gov By analogy, the 2-amino group of a pyridinium intercalator could form specific hydrogen bonds with the functional groups of DNA bases in the major or minor groove, potentially conferring a degree of sequence selectivity to the binding. The benzyl group attached to the pyridinium nitrogen could also contribute to the binding affinity and specificity through van der Waals or hydrophobic interactions within the DNA grooves.

Future research in this area would involve the synthesis of various derivatives of this compound and the evaluation of their DNA binding properties using techniques such as UV-Vis and fluorescence spectroscopy, circular dichroism, and thermal denaturation studies. Such investigations would be crucial to determine the binding mode, affinity, and sequence selectivity of these compounds, and to assess their potential as disruptors of nucleic acid processes.

Modulation of Cellular Enzymes and Signaling Pathways

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of enzyme inhibitors. Derivatives of 2-aminopyridine have been shown to inhibit a wide range of enzymes by acting as bioisosteres of endogenous ligands or by interacting with key residues in the enzyme's active site.

A notable example of the potential for 2-aminopyridine derivatives to act as enzyme inhibitors is the discovery of analogs that can inhibit both enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, isocitrate lyase (ICL) and malate (B86768) synthase G (MS). nih.gov This pathway is essential for the survival of the bacterium in certain environments, making these enzymes attractive targets for new antibacterial agents. Several 2-aminopyridine derivatives have demonstrated inhibitory activity against both enzymes, with IC50 values in the low micromolar range. nih.govresearchgate.net

CompoundICL IC50 (µM)MS IC50 (µM)
SB00213.34.5
SB023>20013.5
Itaconate (Reference)24.9>200

The data presented in the table, derived from studies on 2-aminopyridine analogs, underscores the potential of this scaffold in enzyme inhibition. nih.gov The this compound core could be similarly exploited to develop novel inhibitors for a variety of enzymes implicated in human diseases. The permanent positive charge may enhance binding to enzymes with negatively charged active sites, while the benzyl group and the 2-amino moiety could be functionalized to achieve specificity and high affinity for the target enzyme.

Design and Synthesis of Advanced Pharmacological Probes

Development of Dual-Targeting Therapeutic Agents

The development of therapeutic agents that can simultaneously modulate two or more biological targets is a promising strategy to overcome drug resistance and improve therapeutic outcomes, particularly in complex diseases like cancer. The 2-aminopyridine and 2-aminopyrimidine (B69317) scaffolds have proven to be versatile platforms for the design of such dual-target inhibitors.

For instance, derivatives of 2-aminopyridine have been developed as dual inhibitors of ROS1 and ALK kinases, which are important targets in non-small cell lung cancer. nih.gov Similarly, 2-aminopyrimidine derivatives have been synthesized as dual inhibitors of JAK2 and FLT3 kinases for the treatment of acute myeloid leukemia. In these designs, the core scaffold serves as a template for the presentation of pharmacophoric elements that can interact with the ATP-binding sites of both kinases.

Compound SeriesTarget 1Target 2Key Findings
2-Aminopyridine DerivativesROS1ALKA spiro derivative, C01, exhibited an IC50 of 42.3 nM against a resistant ROS1 mutant and was 10-fold more potent than Crizotinib against a resistant ALK mutant. nih.gov
4-Piperazinyl-2-aminopyrimidine DerivativesJAK2FLT3Compound 14j showed balanced in vitro inhibitory activity with a JAK2 IC50 of 27 nM and an FLT3 IC50 of 30 nM. researchgate.net

The this compound structure could serve as a foundation for creating novel dual-targeting agents. By strategically modifying the substituents on the pyridinium ring and the benzyl group, it may be possible to design molecules that can simultaneously engage with two distinct biological targets. This approach could lead to the development of more effective and durable therapies for a range of diseases.

Rational Design and Synthesis of Prodrug Strategies Based on Pyridinium Scaffolds

The permanent positive charge of the this compound, while potentially beneficial for target binding, can also present challenges for drug development, such as poor membrane permeability and limited oral bioavailability. Prodrug strategies offer a powerful approach to overcome these limitations. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

For pyridinium salts, a common prodrug approach involves the attachment of a promoiety that masks the positive charge and increases lipophilicity, thereby facilitating passage across biological membranes. One such strategy is the formation of N-(acyloxyalkyl)pyridinium salts. nih.gov These compounds are more lipophilic than the parent pyridinium salt and can be hydrolyzed by esterases in the plasma to release the active drug. This approach has been successfully used to develop water-soluble prodrugs for intravenous administration. nih.govacs.org

Another innovative prodrug strategy for quaternary ammonium (B1175870) compounds involves designing them to be activated by external stimuli, such as radiotherapy. nih.gov In this approach, the quaternary ammonium group acts as a masking group that can be cleaved by hydrated electrons generated during water radiolysis in tumor tissues. nih.gov This localized activation would minimize systemic toxicity and enhance the therapeutic index of the drug.

The this compound scaffold is amenable to these and other prodrug strategies. For example, the amino group could be acylated or otherwise modified to create a prodrug that is activated by specific enzymes. The development of such prodrugs could be a critical step in translating the therapeutic potential of 2-amino-1-benzylpyridin-1-ium derivatives into clinically viable treatments.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2-Amino-1-benzylpyridin-1-ium chloride?

Answer:
Synthesis typically involves multi-step organic reactions, such as benzylation of 2-aminopyridine followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

  • Benzylation : Reacting 2-aminopyridine with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the pyridinium intermediate.
  • Acidification : Treating the intermediate with concentrated HCl to precipitate the hydrochloride salt.

Characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and aromatic substitution patterns (e.g., benzyl group integration and pyridinium ring shifts). IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and pyridinium C-N⁺ vibrations (~1650 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (C:H:N:Cl ratio).

Advanced: How can hydrogen bonding networks in this compound be systematically analyzed using graph set theory?

Answer:
Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., chains, rings) using Etter’s formalism:

Data Collection : Obtain high-resolution crystallographic data (e.g., via SHELXL refinement ).

Identify Donor/Acceptor Pairs : Map NH (donor) and Cl⁻/pyridinium N (acceptors).

Assign Graph Descriptors :

  • Primary Bonds : Intra- or intermolecular N-H···Cl⁻ interactions (likely forming C(4) chains).
  • Secondary Bonds : Weaker C-H···Cl⁻ or π-stacking interactions.
  • Validation : Compare with similar pyridinium salts (e.g., monoclinic P21/c space group trends ).
    This approach resolves ambiguities in supramolecular packing and guides crystal engineering .

Basic: Which crystallographic tools are optimal for solving and visualizing the structure of this compound?

Answer:

  • Structure Solution : Use SHELXD for phase problem resolution via direct methods, leveraging its robustness with small-molecule data .
  • Refinement : SHELXL for least-squares refinement, particularly for handling H-atom placement and anisotropic displacement parameters .
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess positional uncertainty and validate geometric parameters (e.g., bond angles, torsions) .
  • Validation : PLATON (via Structure Validation in Chemical Crystallography protocols) checks for missed symmetry, voids, and geometric outliers .

Advanced: How to resolve contradictions between experimental crystallographic data and computational modeling results?

Answer:
Contradictions may arise from disordered solvent molecules, twinning, or dynamic effects. Mitigation strategies include:

Data Reassessment :

  • Check for R-factor discrepancies (e.g., R(int) > 5% suggests poor data merging).
  • Use Hooft/Y parameter in PLATON to detect overfitting .

Model Adjustment :

  • Occupancy Refinement : For disordered atoms (e.g., benzyl group rotation).
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond lengths to identify static vs. dynamic disorder .

Cross-Validation : Re-refine with alternative software (e.g., Olex2 vs. SHELX ) to isolate software-specific artifacts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (amine salts can cause irritation).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.
  • Storage : Keep in airtight containers with desiccants (hygroscopic nature) and away from oxidizers .

Advanced: How does the pyridinium ring’s electronic environment influence reactivity in catalytic applications?

Answer:
The positively charged pyridinium ring enhances:

  • Electrophilicity : Facilitates nucleophilic attacks (e.g., in SN2 reactions).
  • Hydrogen Bond Catalysis : The NH group acts as a H-bond donor, stabilizing transition states in asymmetric synthesis.
  • Quantitative Analysis : Use NMR titration to measure association constants (Ka) with substrates (e.g., chiral anions) .
    Comparative studies with neutral pyridine analogs show 10–100x rate enhancements in model reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.